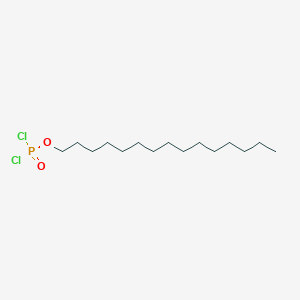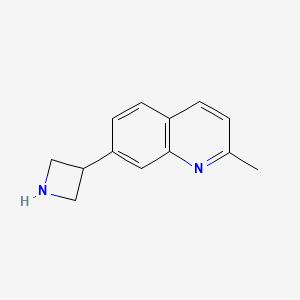![molecular formula C10H12S B15337060 1,1-Dimethyl-1,3-dihydrobenzo[c]thiophene](/img/structure/B15337060.png)
1,1-Dimethyl-1,3-dihydrobenzo[c]thiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dimethyl-1,3-dihydrobenzo[c]thiophene is an organic compound with the molecular formula C10H12S. It is a derivative of benzo[c]thiophene, characterized by the presence of two methyl groups at the 1-position.
准备方法
Synthetic Routes and Reaction Conditions
1,1-Dimethyl-1,3-dihydrobenzo[c]thiophene can be synthesized through several methods. One common approach involves the hydrogenation of benzo[c]thiophene derivatives. This reaction typically requires a hydrogen source, such as hydrogen gas, and a suitable catalyst, often a transition metal catalyst like palladium or rhodium . The reaction conditions, including temperature and pressure, are optimized to achieve high yields and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation processes. These processes are designed to be efficient and cost-effective, utilizing continuous flow reactors and advanced catalytic systems to maximize productivity and minimize waste .
化学反应分析
Types of Reactions
1,1-Dimethyl-1,3-dihydrobenzo[c]thiophene undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert it back to its parent thiophene derivative.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium or rhodium catalysts is typical.
Substitution: Electrophilic reagents such as halogens or nitrating agents are used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Parent thiophene derivatives.
Substitution: Various substituted benzo[c]thiophene derivatives.
科学研究应用
1,1-Dimethyl-1,3-dihydrobenzo[c]thiophene has several applications in scientific research:
作用机制
The mechanism of action of 1,1-Dimethyl-1,3-dihydrobenzo[c]thiophene and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. For example, some derivatives may inhibit enzyme activity by binding to the active site, thereby blocking substrate access .
相似化合物的比较
Similar Compounds
Benzo[c]thiophene: The parent compound without the dimethyl substitution.
2,3-Dihydrobenzo[b]thiophene: A similar compound with a different ring structure.
Thiophene: A simpler sulfur-containing heterocycle.
Uniqueness
1,1-Dimethyl-1,3-dihydrobenzo[c]thiophene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the dimethyl groups can influence the compound’s electronic structure, making it more reactive in certain types of chemical reactions compared to its unsubstituted counterparts .
属性
分子式 |
C10H12S |
|---|---|
分子量 |
164.27 g/mol |
IUPAC 名称 |
3,3-dimethyl-1H-2-benzothiophene |
InChI |
InChI=1S/C10H12S/c1-10(2)9-6-4-3-5-8(9)7-11-10/h3-6H,7H2,1-2H3 |
InChI 键 |
RCVDNUSRMAWQOV-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2=CC=CC=C2CS1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



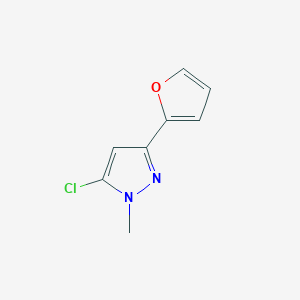
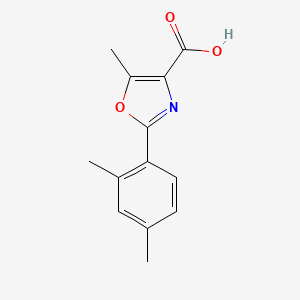
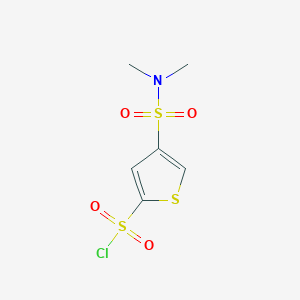

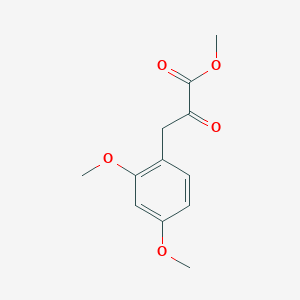

![3-Bromo-5-((2-(pyrrolidin-1-yl)ethyl)amino)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B15337027.png)
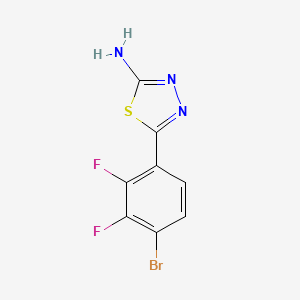
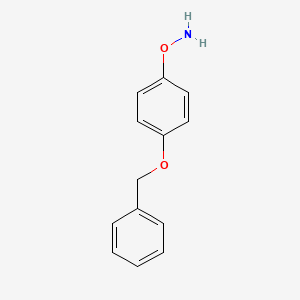
![N-Methoxy-4-[(2-methoxyethyl)(methyl)amino]-N-methylbutanamide](/img/structure/B15337059.png)
